

Quantifying Ivabradine in human plasma using D6 standard

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Compound of Interest

Compound Name: *Ivabradine D6 hydrochloride*

Cat. No.: *B1149974*

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Application Note: High-Sensitivity Quantitation of Ivabradine in Human Plasma via LC-MS/MS Using Stable Isotope Dilution (D6-Internal Standard)

Executive Summary

This application note details a robust, validated protocol for the bioanalysis of Ivabradine (IVA) in human plasma.[1] Designed for pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies, this method utilizes Ivabradine-D6 as a stable isotope-labeled internal standard (SIL-IS) to rigorously compensate for matrix effects and ionization variability.

Key Performance Indicators:

- LLOQ: 0.1 ng/mL (High Sensitivity)
- Linear Range: 0.1 – 100 ng/mL
- Run Time: 4.5 minutes
- Regulatory Compliance: Aligned with FDA Bioanalytical Method Validation (2018) and ICH M10 guidelines.

Introduction & Scientific Rationale

Ivabradine is a heart rate-lowering agent that selectively inhibits the

current in the sinoatrial node.[2] Due to its extensive first-pass metabolism (approx. 40% bioavailability) and metabolism via CYP3A4 into the active N-desmethyl ivabradine, accurate quantification requires a method that can distinguish the parent drug from its metabolites while maintaining high sensitivity.

Why Ivabradine-D6? (The Isotope Dilution Advantage)

In electrospray ionization (ESI), co-eluting phospholipids from plasma can cause significant ion suppression, leading to erroneous data. Structural analogs (e.g., Diazepam) cannot perfectly track these fluctuations.

- Co-elution: Ivabradine-D6 behaves chromatographically identical to Ivabradine.
- Compensation: Any ionization suppression affecting the analyte affects the D6 standard equally at the exact same moment.
- Precision: The Analyte/IS area ratio remains constant even if absolute signal intensity drops by 50% due to matrix effects.

Experimental Protocol

Chemicals and Reagents

- Analyte: Ivabradine HCl (Purity >99%).[3]
- Internal Standard: Ivabradine-D6 HCl (Isotopic purity >99%).[3]
- Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Methyl tert-butyl ether (MTBE).
- Additives: Ammonium Formate (10 mM), Formic Acid (FA).
- Matrix: Drug-free human plasma (K2EDTA).

Instrumentation & Conditions

- LC System: UHPLC (e.g., Agilent 1290 or Waters Acquity).
- Detector: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).
- Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 μ m) or equivalent.

Table 1: LC Gradient Parameters

Time (min)	Flow (mL/min)	% Mobile Phase A	% Mobile Phase B	State
0.00	0.4	90	10	Initial
0.50	0.4	90	10	Load
2.50	0.4	10	90	Elute
3.20	0.4	10	90	Wash
3.21	0.4	90	10	Re-equilibrate

| 4.50 | 0.4 | 90 | 10 | End |

- Mobile Phase A: 10mM Ammonium Formate + 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Table 2: MS/MS Transitions (ESI Positive Mode)

Analyte	Precursor (m/z)	Product (m/z)	Dwell (ms)	CE (eV)	Role
Ivabradine	469.3	177.1	50	25	Quantifier
Ivabradine	469.3	262.2	50	20	Qualifier

| Ivabradine-D6 | 475.3 | 177.1 | 50 | 25 | IS Quantifier |

> Note: The 177.1 fragment is the dimethoxy-benzocyclobutane moiety. Ensure your D6 label is on the benzazepinone ring or the alkyl chain so the mass shift is preserved in the precursor but

lost (or retained depending on label position) in the fragment. The transition 475->177 implies the label is lost during fragmentation.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Rationale: LLE provides cleaner extracts than protein precipitation, removing phospholipids that cause ion suppression.

- Aliquot: Transfer 200 μ L of human plasma into a 2 mL polypropylene tube.
- Spike IS: Add 20 μ L of Ivabradine-D6 Working Solution (500 ng/mL). Vortex gently.
- Basify: Add 50 μ L of 0.1 M NaOH (to ensure the basic drug is uncharged and extracts into organic phase).
- Extract: Add 1.0 mL of MTBE (Methyl tert-butyl ether).
- Mix: Vortex vigorously for 5 minutes or shaker at 1200 rpm for 10 mins.
- Separate: Centrifuge at 10,000 rpm for 5 minutes at 4°C.
- Transfer: Transfer 800 μ L of the upper organic layer to a clean glass tube.
- Dry: Evaporate to dryness under nitrogen stream at 40°C.
- Reconstitute: Dissolve residue in 200 μ L of Mobile Phase (A:B, 50:50). Vortex well.
- Inject: Inject 5 μ L into the LC-MS/MS.

Workflow Visualization



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Figure 1: Step-by-step bioanalytical workflow ensuring maximum recovery and data integrity.

Scientific Validation (Self-Validating Systems)

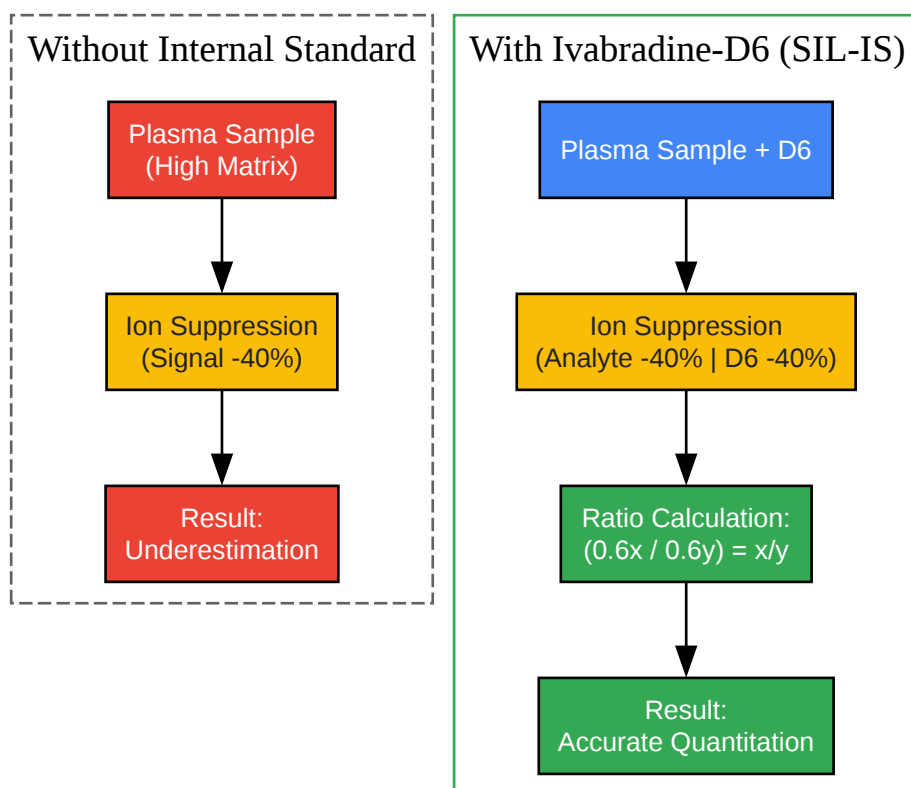
Linearity & Sensitivity

The method must demonstrate linearity using a weighted () linear regression.

- Calibration Curve: 0.1, 0.2, 0.5, 2, 10, 50, 80, 100 ng/mL.
- Acceptance:
 - . Back-calculated concentrations must be within $\pm 15\%$ ($\pm 20\%$ for LLOQ).[4][5]

Matrix Effect & IS Compensation

The diagram below illustrates why D6 is critical. Without D6, matrix suppression causes signal loss. With D6, the ratio corrects the error.



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Figure 2: Mechanism of error correction using Stable Isotope Labeled Internal Standards.

Senior Scientist's Expert Commentary

- **Metabolite Separation:** Ivabradine has an active metabolite, N-desmethyl ivabradine.[3][6][7][8] While they have different masses, in-source fragmentation can sometimes strip the methyl group from the parent, creating a "crosstalk" signal in the metabolite channel. Crucial: Ensure your LC gradient chromatographically separates the parent (Ivabradine) from the metabolite. The gradient in Table 1 is designed to provide this resolution.
- **pH Control:** Ivabradine is a base. The addition of NaOH during extraction is non-negotiable to suppress ionization and drive the molecule into the organic solvent (MTBE). If recovery is low, check the pH of your aqueous phase before adding MTBE; it should be >10.
- **Carryover:** Ivabradine can be "sticky" on LC tubing. If you see carryover in blank samples after a high standard, switch the needle wash solvent to a mixture of Acetonitrile:Isopropanol:Water (40:40:20) with 0.1% Formic Acid.

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